
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, commonly known as AMBC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AMBC is a heterocyclic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for various research purposes.
Mécanisme D'action
AMBC exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of neurotransmitter release. It has also been shown to interact with various receptors and enzymes in the body, including the NMDA receptor and the COX-2 enzyme.
Biochemical and Physiological Effects:
AMBC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to have potential applications in the treatment of various cancers and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMBC in laboratory experiments is its versatility and ease of synthesis. It is also relatively stable and can be easily manipulated for various research purposes. However, one limitation of using AMBC is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
The potential applications of AMBC in various fields of science are vast, and there are several future directions that could be explored. One potential avenue of research is the development of novel AMBC derivatives with enhanced biological activity and improved solubility. Another area of research could be the investigation of the potential applications of AMBC in the treatment of various neurological and metabolic disorders. Further studies could also explore the potential use of AMBC in combination with other drugs or therapies to enhance their efficacy.
In conclusion, AMBC is a versatile and promising chemical compound that has potential applications in various fields of science. Its unique properties and mechanisms of action make it an attractive molecule for further research and development. By continuing to explore the potential applications of AMBC, researchers may uncover new and innovative ways to improve human health and wellbeing.
Méthodes De Synthèse
AMBC can be synthesized using a multistep process that involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with ammonium acetate. The final product is obtained by the hydrolysis of the resulting intermediate compound.
Applications De Recherche Scientifique
AMBC has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Propriétés
| 166743-19-7 | |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
Clé InChI |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
SMILES canonique |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Synonymes |
7-Benzofurancarboxylicacid,4-amino-2,3-dihydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


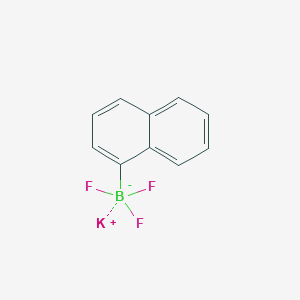
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
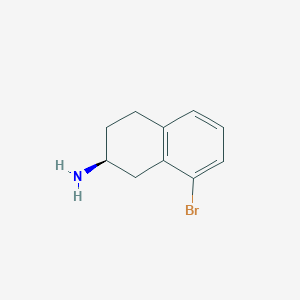

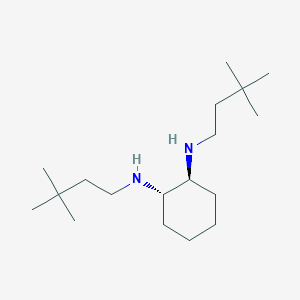
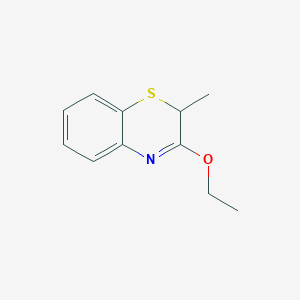



![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
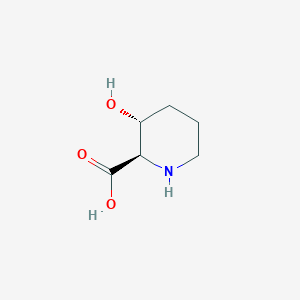
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)
